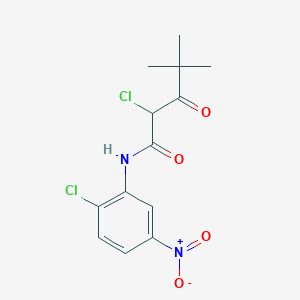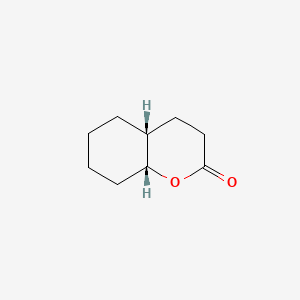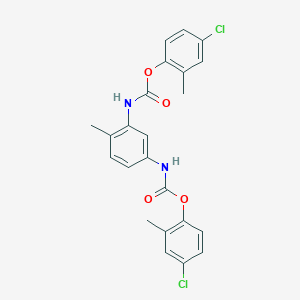![molecular formula C13H18N4O B11942909 2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol](/img/structure/B11942909.png)
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol is a chemical compound with the molecular formula C13H18N4O It is a derivative of benzimidazole and piperazine, which are both significant in medicinal chemistry due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol typically involves the reaction of 1H-benzimidazole with piperazine in the presence of ethanol. The process can be carried out under reflux conditions to ensure complete reaction. The reaction is usually monitored using techniques such as thin-layer chromatography (TLC) to determine the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters depending on the substituent.
科学的研究の応用
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol involves its interaction with various molecular targets. The benzimidazole ring is known to bind to DNA and proteins, potentially disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The piperazine moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness.
類似化合物との比較
Similar Compounds
2-(1H-benzimidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Another benzimidazole derivative with potential anticancer activity.
2-(4-(1H-benzimidazol-2-yl)thio)benzylidenehydrazine-1-carbothioamide: Known for its antimicrobial properties.
Uniqueness
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol is unique due to its combination of benzimidazole and piperazine, which imparts a broad spectrum of biological activities. Its structural features allow for versatile chemical modifications, making it a valuable compound in drug discovery and development.
特性
分子式 |
C13H18N4O |
|---|---|
分子量 |
246.31 g/mol |
IUPAC名 |
2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H18N4O/c18-10-9-16-5-7-17(8-6-16)13-14-11-3-1-2-4-12(11)15-13/h1-4,18H,5-10H2,(H,14,15) |
InChIキー |
HCMILXCFZGCDPK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B11942834.png)
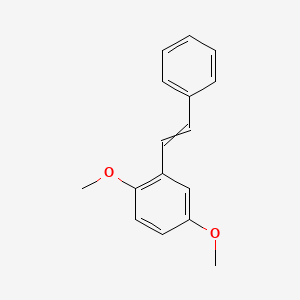
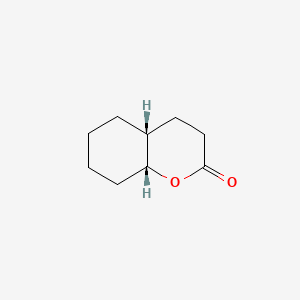


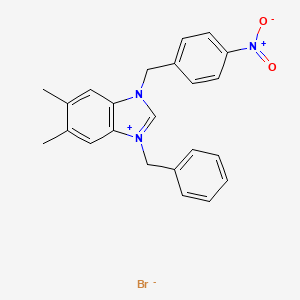
![n-(Benzo[c]phenanthren-3-yl)acetamide](/img/structure/B11942886.png)
![4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]thiazole](/img/structure/B11942888.png)

